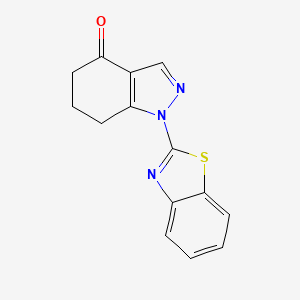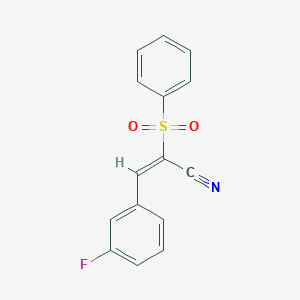
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide, also known as DFP-FA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to have potential applications in various areas of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been used as a tool to study the role of certain proteins in synaptic transmission and plasticity. In cancer research, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been explored as a potential inhibitor of certain enzymes involved in tumor growth and metastasis.
Mécanisme D'action
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide is believed to exert its effects through the inhibition of certain enzymes and proteins. For example, in Alzheimer's disease, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In cancer research, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix and are implicated in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects depending on the specific application. For example, in Alzheimer's disease, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. In cancer research, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and yield, as well as its specificity for certain enzymes and proteins. However, N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Orientations Futures
There are several future directions for research on N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide, including exploring its potential as a drug candidate for various diseases, investigating its effects on different enzymes and proteins, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the safety and toxicity of N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde to form an intermediate compound, which is then reacted with acryloyl chloride to produce N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide. This synthesis method has been optimized to yield high purity and high yield of N-(2,4-difluorophenyl)-3-(4-fluorophenyl)acrylamide.
Propriétés
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c16-11-4-1-10(2-5-11)3-8-15(20)19-14-7-6-12(17)9-13(14)18/h1-9H,(H,19,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIEJIDLXWQDE-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-difluorophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)
![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)


![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)

![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)

![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)
![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)